molecular formula C17H15Cl2NO4 B2487407 2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid CAS No. 1008248-63-2

2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid

Cat. No.: B2487407
CAS No.: 1008248-63-2
M. Wt: 368.21
InChI Key: TYGWIOOVMWKVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid is an organic compound with significant applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure, which includes a dichlorophenoxy group, an acetylamino group, and a phenylpropanoic acid moiety.

Preparation Methods

The synthesis of 2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid typically involves the esterification of 2,4-dichlorophenol with acrylic acid under basic conditions . Common catalysts for this reaction include triethylamine or potassium carbonate. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a plant growth regulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to regulate growth and development . The compound binds to auxin receptors, triggering a cascade of cellular responses that lead to uncontrolled growth and eventual plant death.

Comparison with Similar Compounds

2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid can be compared with other similar compounds, such as:

    2,4-Dichlorophenoxyacetic acid: Both compounds contain a dichlorophenoxy group, but 2,4-Dichlorophenoxyacetic acid is primarily used as a herbicide.

    2-(2,4-Dichlorophenoxy)propionic acid: This compound has a similar structure but differs in the position of the propionic acid group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[2-(3,4-dichlorophenoxy)acetyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c18-13-7-6-12(9-14(13)19)24-10-16(21)20-15(17(22)23)8-11-4-2-1-3-5-11/h1-7,9,15H,8,10H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGWIOOVMWKVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.